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2-Acetylthiazole

Flavor Chemistry Sensory Science Food Science

2-Acetylthiazole (CAS 24295-03-2, FEMA is a volatile heterocyclic flavor compound formed during the Maillard reaction between an amino acid and carbonyl compounds. It is a key odorant with a characteristic nutty, popcorn-like aroma and is found naturally in roasted foods like beef and coffee.

Molecular Formula C5H5NOS
Molecular Weight 127.17 g/mol
CAS No. 24295-03-2
Cat. No. B1664039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetylthiazole
CAS24295-03-2
Synonyms2-Acetylthiazole; 2 Acetylthiazole;  2Acetylthiazole;  1-(2-Thiazolyl)ethanone;  2-Acetylthiazole;  2-Thiazolyl methyl ketone; 
Molecular FormulaC5H5NOS
Molecular Weight127.17 g/mol
Structural Identifiers
SMILESCC(=O)C1=NC=CS1
InChIInChI=1S/C5H5NOS/c1-4(7)5-6-2-3-8-5/h2-3H,1H3
InChIKeyMOMFXATYAINJML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityInsoluble in water;  Soluble in fats, oils, most organic solvents
Miscible at room temperature (in ethanol)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





2-Acetylthiazole CAS 24295-03-2: Essential Procurement & Application Data


2-Acetylthiazole (CAS 24295-03-2, FEMA 3328) is a volatile heterocyclic flavor compound formed during the Maillard reaction between an amino acid and carbonyl compounds . It is a key odorant with a characteristic nutty, popcorn-like aroma and is found naturally in roasted foods like beef and coffee [1]. This compound is widely used as a flavoring agent in the food industry, with applications in savory, nut, and meat flavors, and it also serves as a versatile building block in pharmaceutical synthesis [2].

Flavor Formulation Nut, meat, and savory profiles Maillard-derived roasted-note impact
Pharmaceutical Synthesis Polyol-containing bioactive molecules Masked α-hydroxypropanal synthon

Why 2-Acetylthiazole Cannot Be Readily Substituted in Flavor & Research


Direct substitution of 2-acetylthiazole with other thiazole derivatives or heterocyclic compounds is not feasible due to significant, quantifiable differences in odor threshold, protein binding affinity, and application-specific flavor profiles. Even structurally similar compounds like 2-acetyl-2-thiazoline or 2-acetylpyridine exhibit drastically different sensory and physical behaviors, leading to undesirable flavor shifts or altered retention in food matrices [1][2]. This specificity makes 2-acetylthiazole a non-fungible ingredient in precise flavor formulations and a unique synthon in organic synthesis.

Odor profile divergence
Structural analogs like 2-acetyl-2-thiazoline may shift the roasted note toward off-flavors, altering the sensory identity of the formulation.
Matrix-specific protein binding mismatch
2-Acetylthiazole and its close analogs exhibit different binding affinities to meat proteins, which may change flavor release kinetics in processed products.
Application-tuned use levels not interchangeable
Precise use levels for nut, meat, and savory systems are compound-specific; substituting thiazoles may require reformulation and new sensory validation.

Quantitative Differentiation of 2-Acetylthiazole: A Head-to-Head Evidence Guide


Odor Threshold: Superior Potency Compared to Structural Analogs

2-Acetylthiazole exhibits a low odor threshold of 10 ppb in water [1]. In contrast, its close structural analog 2-acetyl-2-thiazoline is reported to have an even lower threshold, indicating a key sensory divergence within the thiazole class [2]. Furthermore, 2-acetylthiazole's threshold is higher than that of 2-acetyl-1-pyrroline (0.1 ppb) but lower than many other thiazoles, demonstrating its specific and moderate potency among heterocyclic flavorants [3]. This specific threshold defines its use as a potent, but not overpowering, roasted note.

Odor Threshold
Reported
Target: 10 ppb (in water)
2-Acetyl-1-pyrroline: 0.1 ppb
2-Acetyl-2-thiazoline: reported lower threshold
Supports precise use-level calibration for roasted notes
100× less potent than 2-acetyl-1-pyrroline; requires controlled dosing
Flavor Chemistry Sensory Science Food Science

Protein Binding Affinity: Differential Retention in Meat Matrices vs. 2-Acetyl-2-thiazoline

A 2024 study quantified the binding interactions of heterocyclic flavor compounds with beef myofibrillar proteins (MPs). 2-Acetyl-2-thiazoline displayed a higher binding affinity with MPs compared to 2-acetylthiazole, as indicated by Hill binding models [1]. Fluorescence static quenching experiments confirmed this, showing that 2-acetyl-2-thiazoline had a higher Stern–Volmer constant with MPs than 2-acetyl-thiazole [1]. Conversely, compounds like 2-ethyl-6-methylpyrazine and 2-acetylpyrrole exhibited salting-out effects, meaning they were repelled by the protein matrix [1].

Protein Binding
Head-to-head
Target: lower binding affinity to beef myofibrillar proteins
2-Acetyl-2-thiazoline: higher Stern–Volmer constant, stronger interaction
May enable more predictable flavor release in meat matrices
Salting-out effects seen with some pyrazine analogs
Food Protein Chemistry Flavor Release Meat Science

Maillard Reaction Formation: Dominant Product Under Specific Precursor Ratios

In a model system investigating the Maillard reaction, 2-acetylthiazole was the dominant product when the molar ratio of cysteine (Cys) to methylglyoxal (MGO) was 1:1. As the proportion of cysteine increased, the formation of pyrazines was favored [1]. A separate study proposed a novel formation route via the reaction of glyoxal and methylglyoxal with H₂S and NH₃ derived from cysteine, highlighting the specific precursor requirements for this compound [2].

Formation Selectivity
Head-to-head
Dominant at Cys:MGO 1:1
Pyrazines: favored at higher cysteine ratios
Supports thermal process tuning for targeted flavor generation
Model system using Gly-Rib Amadori compound
Maillard Reaction Food Processing Flavor Formation

Application-Specific Dosage: Quantified Flavor Impact in Diverse Food Categories

Published application data provides precise, category-specific use levels for 2-acetylthiazole to achieve desired flavor effects. For instance, a starting level of 100 ppm is recommended for peanut flavors, while up to 50 ppm enhances hazelnut profiles [1]. In contrast, only 20 ppm has a dramatic effect in toasted almond flavors, and 30 ppm adds realism to pistachio [1]. General food applications suggest a final concentration of 0.2–1.4 mg/kg in the finished product . These specific ranges contrast with the broader or different use levels required for other flavor compounds.

Reported Use Levels
Class-level
Peanut 100 ppm, Hazelnut 50 ppm, Pistachio 30 ppm, Almond 20 ppm; general food 0.2–1.4 mg/kg
Guides cost-in-use and formulation consistency
Application-specific benchmarks; review matrix effects
Flavor Formulation Food Technology Sensory Evaluation

Regulatory Safety Profile: Clear 'No Safety Concern' Status

2-Acetylthiazole has been evaluated by JECFA (Joint FAO/WHO Expert Committee on Food Additives) and EFSA (European Food Safety Authority), with both bodies concluding there is 'no safety concern at current levels of intake when used as a flavouring agent' [1][2]. The JECFA report notes that the NOEL (No-Observed-Effect Level) of 50 mg/kg bw per day is >200,000 times the estimated intake [2]. In contrast, other thiazole compounds have been assessed with more restrictive use limits; for example, 2-isopropyl-4-methylthiazole is limited to 0.5 mg/kg in feed for certain animals [3].

Regulatory Status
Reported
JECFA/EFSA: no safety concern; NOEL 50 mg/kg bw/day, >200,000× intake
2-Isopropyl-4-methylthiazole: limited to 0.5 mg/kg in animal feed
May reduce compliance review complexity in global markets
Favorable margin vs. restricted thiazole analogs
Food Safety Regulatory Affairs Toxicology

Versatile Pharmaceutical Synthon: Unique Reactivity as an α-Hydroxypropanal Equivalent

In organic synthesis, 2-acetylthiazole serves as a masked equivalent for α-hydroxypropanal, acting as a β-anion synthon . This specific reactivity allows for the stereocontrolled synthesis of polyol chains, which is not a general property of all thiazole or heterocyclic derivatives [1]. It has been employed in the total synthesis of complex molecules like immunosuppressant analogues and deoxynojirimycin derivatives [2][3].

Synthetic Utility
Class-level
Masked α-hydroxypropanal β-anion synthon
Other thiazoles lack this masked aldehyde reactivity
Enables stereocontrolled polyol chain construction
Relevant for immunosuppressant and iminosugar analog synthesis
Medicinal Chemistry Organic Synthesis Drug Discovery

Key Application Scenarios for 2-Acetylthiazole Based on Quantitative Evidence


Precision Flavoring for Nut and Savory Snacks

Flavor houses and snack manufacturers should procure 2-acetylthiazole for its precisely characterized, application-specific impact in nut and savory profiles. Quantitative evidence shows optimal use levels of 20-100 ppm for almond, hazelnut, and peanut flavors, providing a cost-effective and predictable way to impart a realistic, freshly roasted character [1].

Meat and Meat Analog Flavor Development

Processed meat and plant-based meat developers can leverage 2-acetylthiazole's quantifiably lower binding affinity to myofibrillar proteins compared to 2-acetyl-2-thiazoline [2]. This property is critical for achieving desired flavor release kinetics and avoiding flavor trapping in the protein matrix, ensuring the characteristic roasted note is perceived by the consumer.

Process Optimization in Thermally Processed Foods

Food scientists can utilize the knowledge of 2-acetylthiazole's formation pathway to optimize thermal processes like roasting or extrusion. By controlling the molar ratio of cysteine to dicarbonyl precursors (e.g., a 1:1 ratio with methylglyoxal), manufacturers can selectively enhance the formation of 2-acetylthiazole over pyrazines to fine-tune the roasted flavor profile [3][4].

Medicinal Chemistry and Drug Discovery

Pharmaceutical R&D teams should source 2-acetylthiazole as a unique building block for synthesizing polyol-containing bioactive molecules. Its validated role as an α-hydroxypropanal β-anion equivalent enables stereocontrolled construction of complex frameworks, offering a distinct advantage in synthesizing immunosuppressant analogues and other drug candidates [5].

Application
Selection Property
Validation Focus
Nut & savory flavor formulations
Flavor-impact specificity at low ppm
Sensory panel and use-level titration
Processed meat & analog flavor release
Lower myofibrillar protein binding
Flavor retention and release kinetics
Thermal process flavor generation
Maillard precursor ratio control
Product selectivity (thiazole vs pyrazine)
Polyol-containing drug candidate synthesis
Masked α-hydroxypropanal reactivity
Stereocontrolled polyol construction

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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